molecular formula C12H15BF3K B7892812 Potassium (4-cyclohexylphenyl)trifluoroboranuide

Potassium (4-cyclohexylphenyl)trifluoroboranuide

Cat. No.: B7892812
M. Wt: 266.15 g/mol
InChI Key: JPIXRFDEMQGRFF-UHFFFAOYSA-N
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Description

Potassium (4-cyclohexylphenyl)trifluoroboranuide is an organoboron compound belonging to the family of potassium aryltrifluoroborates. These reagents are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse reaction conditions. The cyclohexylphenyl substituent confers steric bulk and lipophilicity, which may influence reactivity and selectivity in catalytic transformations.

Properties

IUPAC Name

potassium;(4-cyclohexylphenyl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIXRFDEMQGRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2CCCCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Cyclohexylphenylmagnesium Bromide

4-Cyclohexylbromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert atmosphere to form the Grignard reagent. Key parameters include:

  • Initiators : 1,2-Dibromoethane (0.5–1 mol%) to activate magnesium.

  • Temperature : Initiation at 5–10°C, followed by gradual heating to 25°C.

  • Stoichiometry : A 1:1 molar ratio of aryl bromide to magnesium ensures complete conversion.

Boronation with Trimethyl Borate

The Grignard reagent reacts with trimethyl borate (B(OMe)₃) at low temperatures (–30°C to –5°C) to form 4-cyclohexylphenylboronic acid:

ArMgBr+B(OMe)3ArB(OH)2+Mg(OMe)Br\text{ArMgBr} + \text{B(OMe)}3 \rightarrow \text{ArB(OH)}2 + \text{Mg(OMe)Br}

Workup : Hydrolysis with dilute HCl, extraction with ethyl acetate, and recrystallization yield the boronic acid (44–47% yield).

Conversion to Potassium Trifluoroborate

The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in aqueous methanol:

ArB(OH)2+KHF2K[ArBF3]+2H2O\text{ArB(OH)}2 + \text{KHF}2 \rightarrow \text{K[ArBF}3\text{]} + 2\text{H}2\text{O}

Optimization : Excess KHF₂ (1.5 equiv) and prolonged stirring (12–24 hr) improve yields.

Transition-Metal-Catalyzed Borylation

Miyaura borylation offers a streamlined approach using palladium catalysts and diboron reagents.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (0.5–1 mol%) or Pd(OAc)₂ with tricyclohexylphosphine.

  • Diboron Reagent : Bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid (BBA).

  • Base : KOAc or K₂CO₃ to neutralize HBr byproducts.

For 4-cyclohexylbromobenzene:

ArBr+B2pin2PdArBpinKHF2K[ArBF3]\text{ArBr} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd}} \text{ArBpin} \xrightarrow{\text{KHF}2} \text{K[ArBF}3\text{]}

Yield : 70–85% for analogous aryl bromides.

Advantages Over Grignard Method

  • Tolerance to functional groups (e.g., esters, nitriles).

  • Reduced sensitivity to moisture and oxygen.

Transition-Metal-Free Borylation

Recent advances enable direct borylation of aryl halides without metal catalysts, leveraging radical intermediates.

Mechanism and Conditions

  • Reagent : Bis-boronic acid (BBA) in DMSO at 80°C.

  • Radical Initiation : Light or thermal activation generates aryl radicals, which react with BBA.

For 4-cyclohexylbromobenzene:

ArBr+BBAArB(OH)2K[ArBF3]\text{ArBr} + \text{BBA} \rightarrow \text{ArB(OH)}2 \rightarrow \text{K[ArBF}3\text{]}

Yield : 60–75% for electron-deficient aryl bromides.

Limitations

  • Lower efficiency for electron-rich substrates.

  • Requires strict temperature control to minimize side reactions.

Industrial-Scale Synthesis and Purification

Recrystallization Protocols

  • Solvent Systems : Ethanol/water (3:1) or dichloromethane/hexane.

  • Purity : >95% after two recrystallizations.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 7.6–7.5 (m, ArH), 2.5–1.2 (m, cyclohexyl).

  • ¹⁹F NMR : δ –140 to –150 ppm (BF₃).

Comparative Analysis of Methods

MethodYield (%)CostScalabilityFunctional Group Tolerance
Grignard44–47LowModerateLow
Miyaura Borylation70–85HighHighHigh
Metal-Free Borylation60–75ModerateModerateModerate

Chemical Reactions Analysis

Types of Reactions

Potassium (4-cyclohexylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products

The major products formed from reactions involving this compound are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Potassium (4-cyclohexylphenyl)trifluoroboranuide with structurally related potassium aryltrifluoroborates, emphasizing substituent effects, physical properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Potassium (4-chlorophenyl)trifluoroboranuide 4-Cl C₆H₄BClF₃K 220.46 High stability; used in aryl-aryl coupling. Melting point: Not reported.
Potassium (4-bromophenyl)trifluoroborate 4-Br C₆H₄BBrF₃K 264.91 Moderate reactivity; applied in synthesis of brominated biaryls. Purity: 98%.
Potassium (4-methoxyphenyl)trifluoroborate 4-OCH₃ C₇H₇BF₃KO 230.03 Electron-rich aryl group; enhances oxidative stability. TSCA-listed as non-hazardous.
Potassium (2,4-dichlorophenyl)trifluoroboranuide 2,4-Cl₂ C₆H₃BCl₂F₃K 252.90 Steric hindrance reduces coupling efficiency. Melting point: 202°C.
Potassium (4-hydroxy-3-methoxyphenyl)trifluoroborate 4-OH, 3-OCH₃ C₇H₇BF₃KO₂ 262.04 Polar substituents improve aqueous solubility. CAS: 1883442-55-3.
Potassium (3,4-dimethoxyphenyl)trifluoroboranuide 3,4-(OCH₃)₂ C₈H₉BF₃KO₂ 260.06 Dual electron-donating groups; used in pharmaceutical intermediates.

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance electrophilicity, facilitating cross-couplings with electron-rich partners. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the boron center but may require harsher reaction conditions .

Steric Effects : Bulky substituents (e.g., cyclohexylphenyl) can hinder catalyst accessibility, reducing reaction rates but improving selectivity for sterically demanding substrates .

Solubility : Hydrophobic groups (e.g., benzyloxy in Potassium 4-(benzyloxy)phenyltrifluoroborate) enhance organic-phase solubility, whereas polar substituents (e.g., -OH) favor aqueous miscibility .

Stability : Halogenated derivatives (e.g., 4-Br, 2,4-Cl₂) exhibit longer shelf lives compared to electron-rich analogs, which may degrade under oxidative conditions .

Notes

Data Limitations : Direct experimental data on this compound are absent in the provided evidence. Comparisons are inferred from analogs with similar substituents.

Safety and Handling : Most potassium trifluoroborates are lab-use-only reagents. For example, Potassium (3-benzylphenyl)trifluoroboranuide (MW 274.13 g/mol) requires handling in ventilated environments .

Regulatory Status: Compounds like Potassium (4-methoxyphenyl)trifluoroborate are classified as non-hazardous under TSCA, but halogenated variants may require specialized disposal .

Q & A

Q. What synthetic methodologies are recommended for preparing Potassium (4-cyclohexylphenyl)trifluoroboranuide?

The synthesis of aryltrifluoroborate salts typically involves Miyaura borylation. For analogous compounds like potassium (4-bromophenyl)trifluoroboranuide, the reaction of aryl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) is employed, followed by anion exchange with KHF₂ . Modifications for cyclohexylphenyl derivatives may require optimized ligand systems (e.g., SPhos or XPhos) to enhance steric tolerance. Purification via recrystallization from THF/water mixtures (1:1 v/v) under inert atmosphere is critical to avoid hydrolysis .

Q. How should this compound be stored to ensure stability?

Aryltrifluoroborates are moisture-sensitive. Store at 2–8°C in airtight containers under inert gas (N₂ or Ar). Avoid exposure to acidic or basic conditions, as hydrolysis generates HF and arylboronic acids. Stability testing via ¹⁹F NMR over 6–12 months under controlled conditions (humidity <10%) is advised .

Q. What analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm aromatic proton environments and cyclohexyl substituent integration.
  • ¹¹B/¹⁹F NMR : Validate trifluoroborate integrity (¹¹B: δ ~3 ppm; ¹⁹F: δ -140 to -150 ppm).
  • HRMS : Use ESI(-) mode to detect [M⁻] ions (expected m/z: calculated for C₁₂H₁₅BF₃K⁻).
  • FT-IR : B-F stretching vibrations (~1450 cm⁻¹) and absence of B-OH peaks (~3200 cm⁻¹) confirm purity .

Advanced Research Questions

Q. How can cross-coupling reactions with this reagent be optimized for sterically hindered substrates?

For Suzuki-Miyaura couplings involving bulky partners (e.g., ortho-substituted aryl halides):

  • Catalyst : Use Pd(OAc)₂ with sterically demanding ligands (e.g., t-BuXPhos or RuPhos) to prevent catalyst poisoning.
  • Solvent : Mixed THF/H₂O (3:1) at 60–80°C improves solubility and reaction kinetics.
  • Base : Cs₂CO₃ (2 equiv) enhances transmetallation efficiency. Monitor reaction progress via ¹⁹F NMR to detect trifluoroborate consumption .

Q. What strategies resolve contradictions in reported reactivity of aryltrifluoroborates under varying pH conditions?

Discrepancies in hydrolysis rates (e.g., acidic vs. neutral conditions) can be addressed by:

  • pH-Dependent Stability Assays : Conduct kinetic studies using ¹⁹F NMR to track B-F bond degradation at pH 2–10.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the cyclohexyl group on boron center electrophilicity .

Q. How does the cyclohexyl substituent influence spectroscopic and reactivity profiles compared to phenyl analogs?

  • Steric Effects : Cyclohexyl groups reduce coupling efficiency by ~20% in Pd-catalyzed reactions compared to planar aryl groups.

  • Electronic Effects : Electron-donating cyclohexyl substituents increase boron Lewis acidity, accelerating transmetallation.

  • Data Comparison :

    Property4-Cyclohexylphenyl DerivativePhenyl Analog (e.g., 4-Bromophenyl)
    Melting Point (°C)~170–175 (predicted)170–175 (observed)
    ¹⁹F NMR Shift (ppm)-143 to -147-140 to -145

Methodological Best Practices

Q. How to mitigate hazards during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize residues with NaHCO₃ slurry to suppress HF release.
  • Waste Disposal : Collect in sealed containers labeled for boron/fluoride waste .

Q. What experimental controls are critical for reproducibility in cross-coupling studies?

  • Negative Controls : Omit catalyst or trifluoroborate to confirm coupling specificity.
  • Isotopic Labeling : Use ¹⁰B-enriched reagents to trace boron transfer pathways via MS/MS.
  • Benchmark Reactions : Compare yields with literature standards (e.g., 4-methoxyphenyltrifluoroborate) .

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